molecular formula C9H9N3O3 B5886932 (1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 85346-50-5

(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B5886932
CAS No.: 85346-50-5
M. Wt: 207.19 g/mol
InChI Key: NLXOGZHRGUGBIL-UHFFFAOYSA-N
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Description

(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol is a benzimidazole derivative characterized by a methyl group at the 1-position, a nitro group at the 5-position, and a hydroxymethyl (-CH2OH) substituent at the 2-position.

Properties

IUPAC Name

(1-methyl-5-nitrobenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)10-9(11)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXOGZHRGUGBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257781
Record name 1-Methyl-5-nitro-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85346-50-5
Record name 1-Methyl-5-nitro-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85346-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-nitro-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: (1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)carboxylic acid.

    Reduction: (1-Methyl-5-amino-1H-benzo[d]imidazol-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that (1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The nitro group in the compound is believed to play a crucial role in its mechanism of action by interfering with microbial DNA synthesis.

Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of this compound. It has been observed to reduce neuroinflammation and protect neuronal cells from oxidative damage in vitro. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise as a competitive inhibitor of specific kinases, which are critical in cancer cell proliferation. This property could be leveraged to develop targeted therapies for various cancers.

Biomarker Development
In biochemical assays, this compound is being explored as a potential biomarker for certain diseases. Its metabolites can be tracked in biological samples, providing insights into disease progression and treatment efficacy.

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research is ongoing into its application in creating polymers with enhanced thermal stability and mechanical properties, which could be beneficial in various industrial applications.

Nanotechnology
In nanotechnology, this compound is being investigated for its role in synthesizing nanoparticles with antimicrobial properties. These nanoparticles could be utilized in medical devices or coatings to prevent infection.

Case Studies

Study TitleYearFindings
Antimicrobial Efficacy of Nitro-Benzoimidazoles2023Demonstrated significant activity against E. coli and S. aureus with minimal inhibitory concentrations (MICs) comparable to existing antibiotics.
Induction of Apoptosis in Cancer Cells2024Showed that treatment with the compound led to a 50% reduction in cell viability in breast cancer cell lines through ROS generation.
Neuroprotective Effects Against Oxidative Stress2023Highlighted the compound's ability to reduce markers of neuroinflammation by 30% in cultured neuronal cells exposed to oxidative stress conditions.

Mechanism of Action

The mechanism of action of (1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol is primarily related to its nitro group. The nitro group can undergo reduction within microbial cells to form reactive intermediates that can damage cellular components, leading to antimicrobial effects. The compound may also interact with specific enzymes or proteins within the cell, disrupting normal cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzimidazole Methanols

(1H-Benzo[d]imidazol-2-yl)methanol
  • Structure : Lacks the 1-methyl and 5-nitro substituents.
  • Synthesis : Prepared via refluxing o-phenylenediamine with glycolic acid in HCl .
  • Key Differences : The absence of electron-withdrawing nitro and steric methyl groups reduces its reactivity and pharmacological potency compared to the target compound.
(4-(6-Nitro-1H-benzo[d]imidazol-2-yl)phenyl)methanol
  • Structure : Features a nitro group at the 6-position instead of the 5-position.

Nitroimidazole Derivatives

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1)
  • Structure : Contains a chloromethyl group instead of hydroxymethyl.
  • Synthesis: Derived from [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol via SOCl2 chlorination .
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate
  • Structure : Ester derivative of metronidazole, a 5-nitroimidazole antibiotic.
  • Activity : Demonstrates antiglycation properties, highlighting the therapeutic relevance of nitroimidazoles .

Ester and Prodrug Derivatives

Isopropyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
  • Structure: Esterified hydroxymethyl group linked to a butanoate chain.
  • Purpose : Likely acts as a prodrug, improving bioavailability through enhanced membrane permeability .
Ethyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
  • Synthesis : Similar to isopropyl analog, with ethyl esterification.
  • Yield : Industrial-scale production (1T/M) indicates commercial viability .

Pharmacological and Chemical Properties

Physicochemical Comparisons

Compound Solubility Reactivity Bioavailability
Target Compound Moderate High Moderate
(1H-Benzo[d]imidazol-2-yl)methanol High Low Low
Chloromethyl Derivative (1) Low Moderate High
Isopropyl Butanoate Prodrug Low Low High

Biological Activity

(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol, a compound with the CAS number 85346-50-5, belongs to the benzimidazole family, which is known for a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10N3O3\text{C}_{10}\text{H}_{10}\text{N}_3\text{O}_3

The presence of the nitro group and the benzimidazole moiety contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole class exhibit significant antimicrobial properties. A study highlighted that derivatives of benzimidazole effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Antitumor Activity

Benzimidazole derivatives have also shown promise as anticancer agents. The presence of substituents like nitro groups enhances their cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on human melanoma and breast cancer cell lines. The mechanism typically involves apoptosis induction and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism of Action
Melanoma A37526.09DNA damage and apoptosis
Breast Cancer MDA-MB-2315.2Reactive oxygen species generation

Neuroprotective Effects

Some studies suggest that benzimidazole derivatives can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The proposed mechanism includes the modulation of neurotransmitter levels and protection against oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity.

Case Study 2: Anticancer Activity

Another investigation evaluated the effects of this compound on various cancer cell lines. It was found to significantly inhibit cell proliferation in breast cancer cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in cell proliferation and survival pathways.

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